Cas no 221006-67-3 (4-Bromo-3-methylphenylboronic acid)

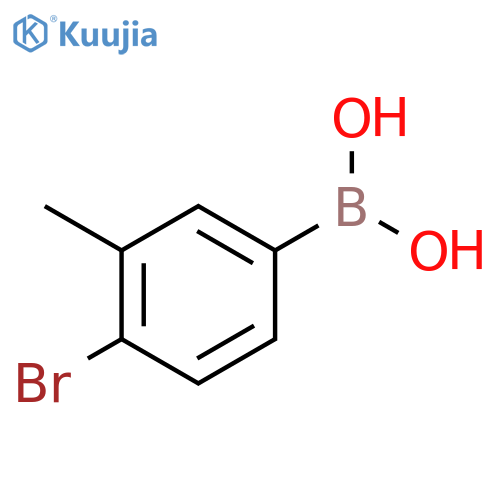

221006-67-3 structure

商品名:4-Bromo-3-methylphenylboronic acid

CAS番号:221006-67-3

MF:C7H8BBrO2

メガワット:214.852221488953

MDL:MFCD17011983

CID:1026294

PubChem ID:10130599

4-Bromo-3-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Bromo-3-methylphenyl)boronic acid

- 4-Bromo-3-methylphenylboronic acid

- Boronic acid, B-(4-bromo-3-methylphenyl)-

- 1-bromo-2-methyl-4-phenylboronic acid

- (4-bromo-3-methyl-phenyl)boronic Acid

- FCH1351484

- OR360232

- BC001569

- AB0042517

- AX8218057

- Z0391

- ST24034625

- DTXSID00436022

- AMY39685

- DS-14872

- MFCD17011983

- DB-362131

- SY102897

- C74119

- C7H8BBrO2

- AKOS016005949

- SCHEMBL5839148

- 221006-67-3

- (4-Bromo-3-methylphenyl)boronicacid

-

- MDL: MFCD17011983

- インチ: 1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3

- InChIKey: WATLRNVCMDWRNM-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 213.98000

- どういたいしつりょう: 213.98007g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- PSA: 40.46000

- LogP: 0.43730

4-Bromo-3-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB492243-5 g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 5g |

€423.70 | 2023-04-20 | ||

| Chemenu | CM133860-5g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 95% | 5g |

$199 | 2023-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112754-10g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 98% | 10g |

¥2269 | 2023-04-14 | |

| eNovation Chemicals LLC | Y0994754-10g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 95% | 10g |

$400 | 2024-08-02 | |

| Apollo Scientific | OR360232-1g |

4-Bromo-3-methylphenylboronic acid |

221006-67-3 | 98% | 1g |

£22.00 | 2025-03-21 | |

| Fluorochem | 231147-10g |

4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 95% | 10g |

£384.00 | 2022-02-28 | |

| abcr | AB492243-25 g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 25g |

€1,298.20 | 2023-04-20 | ||

| Fluorochem | 231147-1g |

4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 95% | 1g |

£59.00 | 2022-02-28 | |

| Chemenu | CM133860-10g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 95% | 10g |

$395 | 2023-02-18 | |

| abcr | AB492243-10 g |

(4-Bromo-3-methylphenyl)boronic acid |

221006-67-3 | 10g |

€686.00 | 2023-04-20 |

4-Bromo-3-methylphenylboronic acid 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

221006-67-3 (4-Bromo-3-methylphenylboronic acid) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221006-67-3)4-Bromo-3-methylphenylboronic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):213.0/533.0